3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2/c1-13(2,9-18)17-12(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h10-11,18H,3-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSLRBGKSOFFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide typically involves multiple steps. One common route starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then subjected to a series of reactions, including hydrolysis and amide formation, to yield the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide.
Substitution: Formation of various substituted adamantane derivatives, depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Research Findings and Limitations
While direct studies on 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide are scarce, comparisons with structural analogs suggest:
Enhanced Halogen Bonding : Bromine’s polarizability may increase affinity for targets like neurotransmitter receptors or viral proteins.
Improved Solubility : The hydroxyalkyl group likely mitigates the hydrophobicity typical of adamantane derivatives.
Synthetic Challenges: Bromination at the 3-position of adamantane requires precise conditions to avoid isomerization, as noted in related halogenated adamantane syntheses .
Limitations :
- No CAS-specific data or in vitro/in vivo studies were identified for the target compound.
Biological Activity
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide is a compound featuring an adamantane core, which has been investigated for its diverse biological activities. The adamantane structure has been associated with various pharmacological effects, including antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C12H18BrN1O2
- Molecular Weight : 287.19 g/mol
The presence of the bromine atom and the adamantane moiety contributes to its unique biological profile.
Antiviral Activity
Research has indicated that compounds containing the adamantane fragment exhibit significant antiviral activity. Specifically, derivatives like this compound have shown efficacy against orthopoxviruses such as vaccinia virus. In a study, it was found that certain adamantane derivatives had selectivity indices (SI) ranging from 125 to 18,214 against various strains of orthopoxviruses, indicating a strong potential for therapeutic use in viral infections .
Table 1: Selectivity Indices of Adamantane Derivatives Against Orthopoxviruses
| Compound | Vaccinia Virus SI | Cowpox Virus SI | Mousepox Virus SI |
|---|---|---|---|
| This compound | 18,214 | 3,036 | 6071 |
| Other Adamantane Derivatives | Varies | Varies | Varies |
The mechanism by which this compound exerts its antiviral effects is believed to involve inhibition of viral protein synthesis and interference with viral replication. Molecular modeling studies suggest that the compound binds effectively to the p37 protein of the vaccinia virus, which is crucial for viral envelope formation and release from host cells . The binding affinity correlates with reduced viral load in infected cell cultures.
Study on Antiviral Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antiviral efficacy of this compound. The compound was tested at various concentrations (0.01 µg/mL to 10 µg/mL) against vaccinia virus in Vero cell lines.
Results:
- At a concentration of 2 µg/mL, the compound inhibited viral replication by up to 100%.
- The cytotoxicity was assessed using an MTT assay, showing low toxicity with an IC50 greater than 20 µg/mL.
These findings suggest that this compound could serve as a potent antiviral agent with minimal cytotoxic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide?
- Answer : The compound can be synthesized via coupling reactions between 3-bromoadamantane-1-carboxylic acid (precursor) and 1-hydroxy-2-methylpropan-2-amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in solvents such as DMF or DCM .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Adjust temperature (0–25°C) and pH (neutral to slightly acidic) to minimize side reactions like esterification .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify adamantane cage geometry, bromine substitution, and carboxamide linkage .
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures and validating stereochemistry .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
- Answer :
- Functional Group Modifications : Compare analogs with halogen substitutions (e.g., Cl vs. Br) or altered hydroxyalkyl chains to assess impact on MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis .
- QSAR Modeling : Use multivariable regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Software like CODESSA or MOE can identify key pharmacophores .
- Data Contradictions : Address discrepancies in bioactivity by validating assay conditions (e.g., pH-dependent solubility) .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Answer :
- Twinned Data Analysis : Use SHELXL to refine twinned crystals, ensuring accurate bond lengths/angles for docking studies .
- Binding Site Mapping : Overlay crystal structures with target enzymes (e.g., viral proteases) to explain variations in IC₅₀ values due to steric clashes or hydrogen-bonding differences .
Q. What experimental designs mitigate challenges in optimizing reaction yields for scale-up?
- Answer :
- DoE (Design of Experiments) : Screen variables (solvent polarity, catalyst loading) via fractional factorial design to maximize yield .
- Continuous Flow Reactors : Improve efficiency and reduce byproducts in multi-step syntheses (e.g., coupling followed by bromination) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Methodological Guidance
Q. What protocols are recommended for evaluating the compound’s stability under biological conditions?
- Answer :
- Plasma Stability Assays : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) for storage guidelines .
Q. How can researchers address low solubility in in vitro assays?
- Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Modify the hydroxy group to a phosphate ester for enhanced aqueous solubility, reversible by phosphatases in target tissues .
Data Analysis & Optimization
Q. What statistical approaches are suitable for validating bioactivity data across multiple studies?
- Answer :
- Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values from independent studies, accounting for inter-lab variability .
- Bland-Altman Plots : Identify systematic biases in assay protocols (e.g., incubation time discrepancies) .
Q. How can computational tools predict metabolic pathways for this compound?
- Answer :
- CYP450 Docking Simulations : Use AutoDock Vina to model interactions with cytochrome enzymes, identifying potential oxidation sites (e.g., adamantane bridgehead) .
- Metabolite Identification : LC-HRMS combined with software (e.g., MetaboLynx) to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
